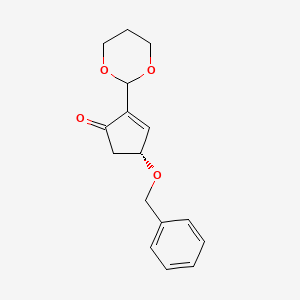
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is a chemical compound with the molecular formula C12H16O5 It is a derivative of benzoic acid, characterized by the presence of hydroxy and methoxy groups on the benzene ring, as well as a propyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester typically involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3,5-dimethoxybenzoic acid or 4-hydroxy-3,5-dimethoxybenzaldehyde.
Reduction: Formation of 4-hydroxy-3,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its preservative properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups on the benzene ring contribute to its antioxidant activity by scavenging free radicals. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with cellular enzymes and receptors to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Syringic acid: 3,5-Dimethoxy-4-hydroxybenzoic acid, known for its antioxidant properties.
Vanillic acid: 4-Hydroxy-3-methoxybenzoic acid, used in flavoring and fragrance industries.
Gallic acid: 3,4,5-Trihydroxybenzoic acid, known for its strong antioxidant activity.
Uniqueness
Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester is unique due to the presence of both hydroxy and methoxy groups, which enhance its antioxidant properties. The propyl ester group also contributes to its lipophilicity, making it more suitable for applications in lipid-based formulations.
Eigenschaften
| 72684-97-0 | |
Molekularformel |
C12H16O5 |
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
propyl 4-hydroxy-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H16O5/c1-4-5-17-12(14)8-6-9(15-2)11(13)10(7-8)16-3/h6-7,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
KQLGOZBHTFMGGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







